N-(3,4-dimethoxyphenyl)-3-oxobutanamide
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Overview
Description
Tiazofurine is a nucleoside analog with the chemical name 2-β-D-ribofuranosylthiazole-4-carboxamide. It is known for its potential clinical use in cancer treatment due to its ability to inhibit the enzyme inosine monophosphate dehydrogenase . This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of tiazofurine involves several steps:
Starting Material: The process begins with 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
Formation of Cyanide: This compound is treated with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.
Hydrogen Sulfide Treatment: The cyanide is then treated with hydrogen sulfide, leading to the formation of (2R,3R,4R,5R)-2-(Benzoyloxy)methyl-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.
Cyclization: Cyclization with ethyl bromopyruvate results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.
Removal of Protecting Groups: Sodium methoxide is used to remove the protecting groups, yielding 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.
Amide-Ester Interchange: Finally, treatment with dry ammonia completes the synthesis of tiazofurine.
Chemical Reactions Analysis
Tiazofurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the thiazole ring or the ribofuranosyl moiety. Common reagents used in these reactions include hydrogen sulfide, ethyl bromopyruvate, and sodium methoxide.
Scientific Research Applications
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Tiazofurine has shown antiproliferative effects on tumor cells in vitro and in animal models.
Medicine: Clinical trials have explored its use in treating chronic myeloid leukemia and other cancers.
Industry: Tiazofurine’s antiviral properties make it a candidate for developing antiviral drugs.
Mechanism of Action
Tiazofurine exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition blocks the de novo biosynthesis of guanosine triphosphate, a critical nucleotide for DNA and RNA synthesis. By reducing guanosine triphosphate levels, tiazofurine disrupts the proliferation of rapidly dividing cells, such as cancer cells . The compound is metabolized to thiazole-4-carboxamide adenine dinucleotide, which mimics the natural cofactor of inosine monophosphate dehydrogenase, leading to its inhibition .
Comparison with Similar Compounds
Tiazofurine is unique among nucleoside analogs due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:
Ribavirin: Another nucleoside analog with broad-spectrum antiviral activity.
Selenazofurin: A compound with similar antiviral and antiproliferative properties.
Thiazole Nucleosides: A class of compounds with diverse biological activities, including antitumor and antiviral effects. Tiazofurine’s specificity for inosine monophosphate dehydrogenase and its unique metabolic pathway distinguish it from these related compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYBJWAQBWXCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359299 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112854-82-7 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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